[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate
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Overview
Description
[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate: is a complex organic compound that features a benzylpiperazine moiety linked to a formylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-benzylpiperazine with 4-formylbenzoic acid under specific conditions to form the desired ester linkage. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 4-carboxybenzoate derivatives.
Reduction: 4-hydroxybenzoate derivatives.
Substitution: Various substituted benzylpiperazine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it serves as a probe to study receptor-ligand interactions due to its piperazine moiety, which is known to interact with various biological targets.
Industry: In the materials science field, the compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to bind to serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The formylbenzoate group may also interact with other cellular components, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
- [1-(4-Phenylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate
- [1-(4-Methylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate
- [1-(4-Ethylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate
Comparison: Compared to its analogs, [1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to various receptors, making it a valuable compound for drug development.
Properties
IUPAC Name |
[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-17(28-22(27)20-9-7-19(16-25)8-10-20)21(26)24-13-11-23(12-14-24)15-18-5-3-2-4-6-18/h2-10,16-17H,11-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRQCEXJBXILOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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